molecular formula C21H16N2O B2510920 (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide CAS No. 345258-21-1

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide

Cat. No. B2510920
CAS RN: 345258-21-1
M. Wt: 312.372
InChI Key: SXHZRBMGVUULBP-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide, commonly known as CYT387, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and psoriasis.

Mechanism of Action

CYT387 works by selectively inhibiting the activity of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which are involved in the signaling pathways that regulate cell growth and differentiation. By blocking (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide activity, CYT387 prevents the abnormal growth and proliferation of cells that are characteristic of MPNs.
Biochemical and Physiological Effects:
CYT387 has been shown to have a number of biochemical and physiological effects. In addition to its (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitory activity, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of rheumatoid arthritis and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CYT387 is its selectivity for (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which reduces the risk of off-target effects and toxicity. However, like all drugs, CYT387 has some limitations. For example, it may not be effective in all patients, and some patients may experience side effects such as anemia, thrombocytopenia, and gastrointestinal disturbances.

Future Directions

There are several areas of future research that could be explored in relation to CYT387. One area of interest is the potential use of CYT387 in combination with other drugs for the treatment of MPNs and other diseases. Another area of interest is the development of more potent and selective (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitors that could be used in the treatment of a wider range of diseases. Finally, there is a need for further research into the long-term safety and efficacy of CYT387 and other (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide inhibitors.

Synthesis Methods

CYT387 can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 2-methylbenzaldehyde with 2-naphthylamine to form 2-(2-methylphenylamino)naphthalene. This intermediate is then reacted with acrylonitrile in the presence of a base to form CYT387.

Scientific Research Applications

CYT387 has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of MPNs, a group of blood cancers that affect the bone marrow. CYT387 works by inhibiting the activity of (E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide enzymes, which play a key role in the development and progression of MPNs.

properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-7-2-5-12-20(15)23-21(24)18(14-22)13-17-10-6-9-16-8-3-4-11-19(16)17/h2-13H,1H3,(H,23,24)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHZRBMGVUULBP-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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